Cas no 2246722-11-0 (5-bromo-N,4-dimethylpyridine-3-carboxamide)

5-bromo-N,4-dimethylpyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-N,4-dimethylnicotinamide
- 5-bromo-N,4-dimethylpyridine-3-carboxamide
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- Inchi: 1S/C8H9BrN2O/c1-5-6(8(12)10-2)3-11-4-7(5)9/h3-4H,1-2H3,(H,10,12)
- InChI Key: DCYKQQHMCZWRQO-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(C(NC)=O)=C1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 174
- XLogP3: 1.2
- Topological Polar Surface Area: 42
5-bromo-N,4-dimethylpyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR021Q3T-250mg |
5-Bromo-N,4-dimethylnicotinamide |
2246722-11-0 | 95% | 250mg |
$548.00 | 2025-02-12 | |
Aaron | AR021Q3T-1g |
5-Bromo-N,4-dimethylnicotinamide |
2246722-11-0 | 1g |
$764.00 | 2023-12-14 | ||
Aaron | AR021Q3T-500mg |
5-Bromo-N,4-dimethylnicotinamide |
2246722-11-0 | 95% | 500mg |
$623.00 | 2025-02-12 |
5-bromo-N,4-dimethylpyridine-3-carboxamide Related Literature
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Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
Additional information on 5-bromo-N,4-dimethylpyridine-3-carboxamide
Comprehensive Overview of 5-bromo-N,4-dimethylpyridine-3-carboxamide (CAS No. 2246722-11-0): Properties, Applications, and Research Insights
The compound 5-bromo-N,4-dimethylpyridine-3-carboxamide (CAS No. 2246722-11-0) is a specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring a bromine substituent and a carboxamide functional group, this compound serves as a versatile intermediate in organic synthesis. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The pyridine core, combined with the dimethyl and bromo modifications, enhances its reactivity and binding affinity, making it a valuable scaffold for medicinal chemistry.
In recent years, the demand for heterocyclic compounds like 5-bromo-N,4-dimethylpyridine-3-carboxamide has surged due to their role in addressing global health challenges. For instance, the compound's potential application in targeting antibiotic-resistant bacteria aligns with the growing concern over antimicrobial resistance (AMR). Additionally, its structural similarity to known kinase inhibitors has sparked interest in oncology research, where scientists seek novel therapies for cancer treatment. These applications highlight the compound's relevance to contemporary scientific and industrial priorities.
From a synthetic perspective, CAS No. 2246722-11-0 is often synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr). Its bromine atom serves as a reactive site for further functionalization, enabling the creation of diverse derivatives. The compound's stability under standard laboratory conditions and compatibility with common solvents like DMF and acetonitrile further enhance its utility. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize its purity and structural integrity.
The agrochemical industry also benefits from 5-bromo-N,4-dimethylpyridine-3-carboxamide, where it is investigated as a precursor for crop protection agents. Its mode of action, potentially interfering with pest metabolism, aligns with the push for sustainable agriculture. As regulatory pressures mount to reduce the environmental impact of pesticides, this compound's selectivity and efficacy make it a candidate for next-generation solutions. Researchers are particularly interested in its low toxicity profile, a critical factor in green chemistry initiatives.
Market trends indicate a rising interest in custom synthesis and contract research services for compounds like 2246722-11-0. Pharmaceutical companies and academic institutions frequently seek tailored derivatives to accelerate their R&D pipelines. The compound's intellectual property status and patent landscape are also under scrutiny, as innovators aim to protect novel applications. This dynamic reflects the broader shift toward precision medicine and targeted therapies, where molecular specificity is paramount.
In conclusion, 5-bromo-N,4-dimethylpyridine-3-carboxamide (CAS No. 2246722-11-0) exemplifies the intersection of chemistry and cutting-edge applications. Its adaptability across drug discovery, agrochemicals, and material science underscores its multidisciplinary value. As scientific advancements continue to unravel its full potential, this compound remains a focal point for innovation in the life sciences sector.
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